molecular formula C14H19N3O3S B1224793 4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide

4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide

Cat. No.: B1224793
M. Wt: 309.39 g/mol
InChI Key: WGHQUXKPQOLJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide is a piperazinecarboxamide.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Properties: A study explored the synthesis and characterization of thiophene-2-carboxaldehyde derivatives, similar in structure to 4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide, demonstrating good antibacterial and antifungal activity, and potential as anticancer agents. The binding characteristics to Human Serum Albumin (HSA) and pharmacokinetic mechanisms were investigated, indicating possible medical applications in cancer treatment (Shareef et al., 2016).

Antimicrobial Activity

  • Synthesis and Antimicrobial Effectiveness: Research on derivatives similar to this compound found that some compounds exhibited promising antimicrobial activities against various bacterial strains and fungi, suggesting potential for developing new antimicrobial agents (Mishra & Chundawat, 2019).

Antiviral and Antifungal Activities

  • New Derivatives with Biological Interest: A study synthesizing new urea and thiourea derivatives of piperazine doped with Febuxostat showed that some compounds had significant antiviral and antimicrobial activities, indicating potential for pharmaceutical applications in treating viral and fungal infections (Reddy et al., 2013).

Radiolabeling and Imaging

  • Synthesis and Radiolabeling for Imaging: Research on the radiolabeling of compounds structurally similar to this compound, particularly for D3 receptor imaging with PET, demonstrates potential applications in medical imaging and diagnostics (Kuhnast et al., 2006).

Properties

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

4-(oxolane-2-carbonyl)-N-thiophen-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C14H19N3O3S/c18-13(11-3-1-9-20-11)16-5-7-17(8-6-16)14(19)15-12-4-2-10-21-12/h2,4,10-11H,1,3,5-9H2,(H,15,19)

InChI Key

WGHQUXKPQOLJDT-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC=CS3

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.